14,15beta-Dihydroxyklaineanone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 14,15beta-Dihydroxyklaineanone is typically isolated from the roots of Eurycoma longifolia through a series of extraction and purification processes. The roots are first dried and ground into a fine powder. This powder is then subjected to solvent extraction using solvents such as methanol or ethanol. The crude extract is further purified using chromatographic techniques, such as column chromatography, to isolate this compound .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve optimizing the solvent extraction process and employing efficient chromatographic techniques to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 14,15beta-Dihydroxyklaineanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of different oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 14,15β-dihydroxyklaineanone:

- Inhibition of Tumor Growth : It has been shown to inhibit the proliferation and migration of HepG2 liver cancer cells through the p38 MAPK signaling pathway. Notably, it does not induce apoptosis but effectively reduces cell viability and migration rates .

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits strong cytotoxic effects against various human cancer cell lines, including lung (A-549) and breast cancer cells. Its IC50 values suggest higher efficacy compared to other known anticancer agents like quercetin .

- Mechanism of Action : The anticancer effects are attributed to its ability to inhibit NF-κB activation, a key regulator in cancer cell survival and proliferation. This inhibition occurs at low micromolar concentrations .

Anti-inflammatory Properties

14,15β-Dihydroxyklaineanone also exhibits significant anti-inflammatory effects:

- Suppression of Pro-inflammatory Mediators : Studies have reported that this compound can suppress the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in RAW264.7 macrophage cells. This suggests its potential as a therapeutic agent in inflammatory diseases .

Metabolic Effects

The compound has been investigated for its effects on metabolic disorders:

- Antidiabetic Potential : Preliminary studies indicate that 14,15β-dihydroxyklaineanone may lower blood glucose levels and enhance insulin sensitivity. Its role in reducing advanced glycation end-products (AGEs) formation further supports its potential application in managing diabetes-related complications .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of 14,15β-dihydroxyklaineanone:

| Study Reference | Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| HepG2 | 10 | Inhibition of proliferation | |

| A-549 | <5 | Cytotoxicity | |

| RAW264.7 | N/A | Suppression of NO production |

These findings confirm the compound's multifaceted roles in cancer therapy and inflammation management.

Mecanismo De Acción

14,15beta-Dihydroxyklaineanone exerts its effects primarily through the regulation of the p38 MAPK pathway. It inhibits the growth and migration of cancer cells by inducing S cell cycle arrest and downregulating the expression levels of cyclin A, p-CDK2, cyclin B1, p21, E2F-1, and PCNA. Additionally, it increases the expression levels of phosphor-p38, which plays a crucial role in inhibiting cell proliferation and migration .

Comparación Con Compuestos Similares

Hydroxychloroquine: An alkalinizing lysosomatropic drug with antimalarial and experimental COVID-19 treatment properties.

Doxycycline: A broad-spectrum antibiotic with antitumor activity.

Uniqueness: 14,15beta-Dihydroxyklaineanone is unique due to its specific biological activities, particularly its ability to inhibit cancer cell proliferation and migration through the p38 MAPK pathway. This sets it apart from other similar compounds, which may have different mechanisms of action and target different pathways .

Actividad Biológica

14,15beta-Dihydroxyklaineanone is a diterpene compound isolated from the roots of Eurycoma longifolia Jack, a plant traditionally used in Southeast Asia for its medicinal properties. This compound has garnered attention due to its significant biological activities, particularly in cancer research. This article aims to explore the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 137359-82-1

- Molecular Weight : 396.44 g/mol

The compound exhibits solubility in various organic solvents such as chloroform, dichloromethane, and methanol, which are commonly used for its extraction and purification processes .

Cytotoxicity

This compound has demonstrated significant cytotoxic effects against several cancer cell lines:

- HepG2 (liver cancer) : Inhibits cell proliferation and migration through the p38 MAPK pathway .

- A-549 (lung cancer) : Exhibits potent cytotoxicity with an IC value of approximately 5 µM .

- MCF-7 (breast cancer) : Similar inhibitory effects have been observed .

The compound's ability to induce cell cycle arrest at the S phase contributes to its antitumor properties by downregulating proteins involved in cell cycle progression .

The primary mechanism of action for this compound involves:

- Inhibition of the MAPK Pathway : It enhances the expression levels of phosphorylated p38 MAPK, leading to altered cellular signaling that inhibits cancer cell growth .

- Downregulation of Tumor Markers : The compound reduces the expression of prohibitin and annexin 1, which are associated with tumor progression .

Study on HepG2 Cells

A study conducted by Liu et al. (2020) demonstrated that this compound effectively inhibited HepG2 cell proliferation and migration. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 5 µM. The study also highlighted the compound's potential as a chemotherapeutic agent due to its ability to target specific molecular pathways involved in liver cancer progression .

Comparative Analysis with Other Compounds

A comparison of this compound with other bioactive compounds reveals its unique properties:

| Compound | Activity | Target Cancer Cell Lines |

|---|---|---|

| This compound | Cytotoxicity & MAPK inhibition | HepG2, A-549, MCF-7 |

| Eurycomanone | Antimalarial & testosterone booster | Various |

| Hydroxychloroquine | Antimalarial & anti-inflammatory | Various |

| Doxycycline | Broad-spectrum antibiotic | Various |

Propiedades

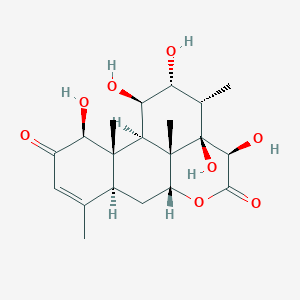

IUPAC Name |

(1R,2S,3S,7S,9R,12R,13R,14S,15R,16R,17S)-3,12,13,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-5-ene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O8/c1-7-5-10(21)15(24)18(3)9(7)6-11-19(4)14(18)13(23)12(22)8(2)20(19,27)16(25)17(26)28-11/h5,8-9,11-16,22-25,27H,6H2,1-4H3/t8-,9-,11+,12+,13-,14+,15+,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNMAVFXIRDAPM-RELKVJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C2C3(C(CC4C2(C1(C(C(=O)O4)O)O)C)C(=CC(=O)C3O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]([C@@H]2[C@@]3([C@@H](C[C@@H]4[C@]2([C@]1([C@H](C(=O)O4)O)O)C)C(=CC(=O)[C@H]3O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.